molecular formula C7H10N2O B036806 4-Isopropylpyrimidin-2-ol CAS No. 1243250-08-9

4-Isopropylpyrimidin-2-ol

Cat. No.: B036806
CAS No.: 1243250-08-9
M. Wt: 138.17 g/mol
InChI Key: WIFRPAGGWKZFSR-UHFFFAOYSA-N
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Description

4-Isopropylpyrimidin-2-ol is an organic compound with the chemical formula C8H12N2O. It is a colorless liquid with a distinct smell. This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields, including medicine and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrimidin-2-ol typically involves the reaction of isopropylamine with a pyrimidine derivative under controlled conditions. One common method includes the reaction of isopropylamine with 2-chloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpyrimidin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

4-Isopropylpyrimidin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylpyrimidin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in platelet aggregation, thereby exerting its anticoagulant effects. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Methylpyrimidin-2-ol
  • 4-Ethylpyrimidin-2-ol
  • 4-Propylpyrimidin-2-ol

Comparison: 4-Isopropylpyrimidin-2-ol is unique due to its isopropyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a balance between steric hindrance and electronic effects, making it a valuable compound in various applications .

Properties

IUPAC Name

6-propan-2-yl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)6-3-4-8-7(10)9-6/h3-5H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFRPAGGWKZFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288999
Record name 6-(1-Methylethyl)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-08-9
Record name 6-(1-Methylethyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Methylethyl)-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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